Cas no 1311318-02-1 (1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride)

1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
- 1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride
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- Inchi: 1S/C10H19N3O.ClH/c1-2-12-7-8-13(10(12)14)9-3-5-11-6-4-9;/h9,11H,2-8H2,1H3;1H
- InChI Key: WPSOKDXVADWJQR-UHFFFAOYSA-N
- SMILES: O=C1N(CCN1C1CCNCC1)CC.Cl
1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76227-2.5g |
1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 2.5g |
$735.0 | 2023-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9082-1-1G |
1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride |
1311318-02-1 | 95% | 1g |
¥ 2,626.00 | 2023-04-03 | |
ChemScence | CS-0260885-500mg |
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 500mg |
$468.0 | 2022-03-30 | ||
Chemenu | CM416235-1g |
1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95%+ | 1g |
$675 | 2024-08-02 | |
Enamine | EN300-76227-0.1g |
1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 0.1g |
$173.0 | 2023-02-12 | |
Enamine | EN300-76227-10.0g |
1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 10.0g |
$1906.0 | 2023-02-12 | |
1PlusChem | 1P01AIG1-10g |
1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 10g |
$2418.00 | 2023-12-22 | |
Aaron | AR01AIOD-50mg |
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 50mg |
$186.00 | 2025-03-30 | |
Aaron | AR01AIOD-500mg |
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 500mg |
$562.00 | 2025-02-09 | |
Aaron | AR01AIOD-5g |
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride |
1311318-02-1 | 95% | 5g |
$1572.00 | 2025-02-09 |
1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 1-ethyl-3-(4-piperidyl)imidazolidin-2-one;hydrochloride
Introduction to 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride (CAS No. 1311318-02-1)
1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1311318-02-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This zwitterionic derivative of imidazolidinone features a piperidine moiety at the 3-position, which contributes to its unique physicochemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug discovery and development.
The structural motif of 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride incorporates a rigid imidazolidinone core, which is known to exhibit diverse biological functions. The presence of the 4-piperidyl group introduces a hydrogen bond donor capability, facilitating interactions with biological targets such as enzymes and receptors. This feature has been exploited in the design of novel bioactive molecules, particularly in the quest for small-molecule modulators of protein-protein interactions and enzyme inhibition.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this scaffold in addressing unmet medical needs. The 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride structure has been computationally screened against various protein targets, revealing promising binding affinities for enzymes involved in inflammatory pathways and metabolic disorders. These virtual screening results have motivated experimental validation efforts, underscoring the compound's therapeutic relevance.
In vitro studies have demonstrated that 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride exhibits moderate inhibitory activity against certain kinases and phosphodiesterases. The piperidine ring's ability to engage in favorable hydrogen bonding interactions with key residues in the active sites of these enzymes suggests its utility as a lead compound for structure-based drug design. Furthermore, the compound's zwitterionic nature may contribute to reduced toxicity profiles compared to traditional kinase inhibitors, offering a potential advantage in therapeutic applications.
The synthesis of 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride involves multi-step organic transformations, including condensation reactions between ethyl cyanoacetate and 4-piperidinecarboxaldehyde, followed by cyclization and salt formation. Optimization of these synthetic routes has been critical to achieving high yields and purity, ensuring suitability for downstream biological evaluations. Advances in green chemistry principles have also been applied to improve the sustainability of the synthetic process, reducing waste generation and minimizing hazardous reagent usage.
Preclinical investigations have begun to explore the pharmacological profile of 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride, focusing on its efficacy and safety profiles in relevant disease models. Initial findings suggest that the compound modulates key signaling pathways associated with neurodegenerative disorders, making it a candidate for further development in this therapeutic area. Additionally, its interaction with membrane-bound receptors has been investigated, revealing potential applications in cardiovascular disease management.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride exemplifies this synergy, where structural insights from medicinal chemistry are translated into functional outcomes through rigorous biological testing. As research progresses, additional derivatives of this scaffold are being designed to enhance potency, selectivity, and pharmacokinetic properties.
The regulatory landscape for new drug candidates necessitates comprehensive characterization of chemical structure, physical properties, and toxicological profiles. For 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride, detailed analytical data including NMR spectra, mass spectrometry data, and chromatographic purity assessments are essential for regulatory submissions. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation while adhering to stringent quality standards.
Future directions for research on 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride include exploring its potential as an adjuvant therapy in combination with existing treatments for chronic diseases. Preclinical studies are underway to assess synergistic effects when paired with immunomodulatory agents or anti-inflammatory drugs. Such combination therapies may offer improved clinical outcomes by targeting multiple disease mechanisms simultaneously.
The role of computational tools in accelerating drug discovery cannot be overstated. Machine learning models trained on large datasets have identified novel analogs of 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride, predicting improved pharmacokinetic profiles without extensive experimental screening. These predictions are validated through high-throughput screening campaigns, streamlining the identification of promising candidates for further development.
The global pharmaceutical industry continues to invest heavily in innovative therapeutics targeting complex diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. Compounds like 1-ethyl-3-(4-piperidyl)imidazolidin-2-one hydrochloride represent promising leads that could address unmet medical needs through rational drug design approaches. As knowledge gaps are filled through continued research efforts, new opportunities emerge for translating basic scientific discoveries into tangible therapeutic benefits.
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